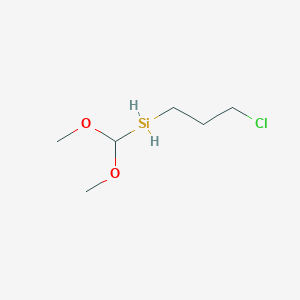

3-Chloropropyl(dimethoxymethyl)silane

Vue d'ensemble

Description

3-Chloropropyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C6H15ClO2Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis and in the production of various silane coupling agents . This compound is known for its reactivity and versatility in chemical processes, making it valuable in multiple industrial applications.

Méthodes De Préparation

3-Chloropropyl(dimethoxymethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom in 3-chloropropyl(dimethoxymethyl)silane undergoes nucleophilic displacement, forming derivatives with amines, alcohols, or thiols:

-

Ammonolysis : Reaction with ammonia at elevated temperatures yields (3-aminopropyl)trimethoxysilane. Optimal conditions include a 1:4–1:6 molar ratio of silane to ammonia at 80–100°C, achieving >90% selectivity for the aminopropyl product .

-

Alcoholysis : Methanol or ethanol replaces chlorine under basic conditions, producing alkoxypropylsilanes. For example, reaction with sodium methoxide in methanol generates (3-methoxypropyl)dimethoxymethylsilane.

Key Factors :

-

Temperature (reaction rate doubles every 10°C increase).

-

Nucleophile strength (amines > alcohols > thiols).

-

Solvent polarity (polar aprotic solvents enhance reactivity).

Hydrolysis and Condensation

The methoxy groups undergo hydrolysis to form silanols, which condense into siloxane networks:

-

Hydrolysis :

Hydrolysis half-life at pH 7 and 25°C is ~53 minutes, comparable to structurally similar 3-chloropropyltrimethoxysilane .

-

Condensation : Silanol intermediates self-condense or react with other silanols, forming Si-O-Si bonds. Acidic or basic catalysts accelerate this process .

Applications :

-

Crosslinking in silicone resins.

-

Surface modification of nanoparticles (e.g., halloysite nanotubes) .

Interaction with Polymers and Surfaces

The compound serves as a coupling agent for polymer hybrids:

-

Polystyrene Grafting : Reaction with polystyryllithium forms triethoxysilyl-terminated polystyrene (TESiP-PS) in benzene/THF at 0°C .

-

Nanotube Functionalization : Grafting onto halloysite nanotubes (HNTs) is optimized with toluene, a 1:1:3 molar ratio (HNTs:silane:water), and triethylamine catalyst, achieving maximal surface coverage .

| Reaction Parameter | Optimal Value |

|---|---|

| Solvent | Toluene |

| Catalyst | Triethylamine (7.169 mmol) |

| Time | 4 hours |

Environmental Degradation

In atmospheric or aqueous environments, hydrolysis dominates:

-

Atmospheric Half-Life : ~8 hours due to rapid reaction with moisture .

-

Aquatic Fate : Hydrolyzes to 3-chloropropylsilanetriol and methanol, which further degrade via microbial action (76% biodegradation in 5 days) .

Ecotoxicology :

Comparative Reactivity with Analogues

The compound’s reactivity is intermediate between chloropropyltrialkoxysilanes and non-chlorinated silanes:

| Compound | Reactivity (Nucleophilic Substitution) | Hydrolytic Stability |

|---|---|---|

| 3-Chloropropyltrimethoxysilane | High (three methoxy groups) | Low (t₁/₂ = 53 min) |

| 3-Chloropropylmethyldimethoxysilane | Moderate (two methoxy groups) | Moderate (t₁/₂ ~1–2 hrs) |

| 3-Aminopropyldimethoxysilane | Low (amine group) | High |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClOSi

- Molar Mass : 182.72 g/mol

- Density : 1.019 g/mL at 25 °C

- Boiling Point : 70 °C

- Appearance : Colorless to light yellow liquid

Coupling Agent in Polymer Chemistry

3-Chloropropyl(dimethoxymethyl)silane is primarily utilized as a coupling agent in the synthesis of silyl-modified polymers (SMPs). It enhances the compatibility between organic polymers and inorganic fillers, which is crucial for improving mechanical properties and durability.

Case Study: Synthesis of Silyl-Modified Polymers

In a study by Soutar et al., a high yield (80-90%) of 1,4-polybutadiene (PBD) end-capped with the silyl group was achieved using this compound. The functionalization improved the polymer's thermal stability and mechanical strength, demonstrating its effectiveness as a coupling agent in polymer synthesis .

| Polymer Type | Functionalization | Yield (%) | Properties Improved |

|---|---|---|---|

| 1,4-PBD | Silyl-capping | 80-90 | Thermal stability |

Surface Modification

The compound is also employed for surface modification of materials such as silica and halloysite nanotubes (HNTs). By grafting onto these surfaces, it enhances adhesion properties and hydrophobicity.

Case Study: Grafting on Halloysite Nanotubes

Research has shown that modifying HNTs with this compound significantly increases their grafting efficiency. Optimal conditions were identified using toluene as a solvent with specific molar ratios leading to enhanced functionalization .

| Material | Grafting Agent | Optimal Ratio (HNTs/CPTMS/H2O) | Degree of Grafting |

|---|---|---|---|

| Halloysite Nanotubes | This compound | 1:1:3 | High |

Crosslinking Agent in Composites

The compound serves as a crosslinking agent in composite materials, which improves mechanical and thermal properties. Its ability to form siloxane bonds enhances the structural integrity of composites.

Case Study: Composite Materials

In studies focusing on polymer composites, the introduction of this compound resulted in improved tensile strength and thermal stability compared to composites without silane treatment .

| Composite Type | Crosslinking Agent | Mechanical Properties Improved |

|---|---|---|

| Polymer Composites | This compound | Tensile strength increase |

Textile Industry Applications

In the textile industry, this silane compound is used as a treatment agent that enhances water repellency and stain resistance in fabrics.

Case Study: Textile Treatment

The application of this compound on textiles has shown to significantly improve hydrophobic characteristics while maintaining breathability, making it suitable for outdoor apparel .

| Textile Type | Treatment Agent | Property Enhanced |

|---|---|---|

| Outdoor Fabrics | This compound | Water repellency |

Mécanisme D'action

The mechanism of action of 3-Chloropropyl(dimethoxymethyl)silane involves its ability to form strong chemical bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface treatments and adhesion processes . The molecular targets and pathways involved include the formation of covalent bonds with surface hydroxyl groups, leading to enhanced adhesion and durability of coatings and adhesives.

Comparaison Avec Des Composés Similaires

3-Chloropropyl(dimethoxymethyl)silane can be compared with other similar compounds, such as:

3-Mercaptopropyl(dimethoxymethyl)silane: This compound contains a mercapto group instead of a chloro group, which imparts different reactivity and applications.

3-Methacryloxypropyl(dimethoxymethyl)silane: This compound has a methacryloxy group, making it suitable for use in polymerization reactions and the production of functionalized polymers.

(N,N-dimethyl-3-aminopropyl)(dimethoxymethyl)silane: This compound contains an amino group, which is useful in the synthesis of amine-functionalized silanes and their applications in surface modification.

The uniqueness of this compound lies in its chloro group, which provides specific reactivity for substitution reactions and its utility in the synthesis of various silane coupling agents.

Activité Biologique

3-Chloropropyl(dimethoxymethyl)silane (CPDMS) is an organosilane compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant studies associated with CPDMS, focusing on its toxicity, antibacterial properties, and environmental impact.

Chemical Structure and Properties

This compound is characterized by the presence of a chloropropyl group and two methoxymethyl groups attached to a silicon atom. Its chemical formula is . The compound undergoes hydrolysis in aqueous environments, leading to the formation of silanol species and methanol, which can influence its biological activity and toxicity profile .

1. Toxicological Profile

The toxicological evaluation of CPDMS has indicated that it exhibits low acute toxicity. In animal studies, the oral LD50 in rats was found to be greater than 2000 mg/kg body weight, suggesting a relatively low risk for acute toxicity . However, repeated inhalation studies revealed histopathological changes in various organs at concentrations as low as 10 ppm, indicating potential long-term health effects .

| Parameter | Value |

|---|---|

| Oral LD50 (rats) | >2000 mg/kg |

| Lowest Observed Effect Level (LOEL) | 100 ppm (814 mg/m³) |

| NOAEL (No Observed Adverse Effect Level) | 5 ppm (41 mg/m³) |

2. Antibacterial Properties

Recent studies have explored the antibacterial potential of silane derivatives, including those related to CPDMS. For instance, a study synthesized a cationic silane compound from 3-chloropropyltrimethoxysilane that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism hypothesized involves electrostatic interactions between the positively charged silane and the negatively charged bacterial membranes, leading to membrane disruption and cell death .

- Antibacterial Efficacy :

- Significant reduction in bacterial concentration observed.

- Activity correlated with silane concentration post-grafting.

3. Environmental Impact

The environmental toxicity of CPDMS has been assessed through various aquatic toxicity tests. The compound has shown low toxicity towards aquatic organisms, with a 48-hour EC50 for Daphnia magna reported at 869 mg/L . This suggests that while CPDMS may pose some risk to aquatic life, it is relatively safe at lower concentrations.

| Organism | Endpoint | Value |

|---|---|---|

| Daphnia magna | 48-hour EC50 | 869 mg/L |

| Brachydanio rerio | 96-hour LC50 | >100 mg/L |

Case Study: Antibacterial Activity of Silane Derivatives

A notable study highlighted the synthesis of a novel antibacterial bifunctional reactive cationic salt derived from CPDMS. This compound was grafted onto nanofibrillated cellulose (NFC), resulting in enhanced antibacterial properties. The study demonstrated that the modified NFC exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli due to the interaction between the cationic silane and bacterial membranes .

Research Findings: Toxicokinetics and Metabolism

Despite its widespread use in industrial applications, limited data are available regarding the toxicokinetics and metabolism of CPDMS. The hydrolysis products, particularly methanol, are considered responsible for most observed toxic effects. Methanol itself has well-documented toxicological profiles, complicating the assessment of CPDMS's direct effects .

Propriétés

IUPAC Name |

3-chloropropyl(dimethoxymethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDGFWKUXADMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH2]CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.